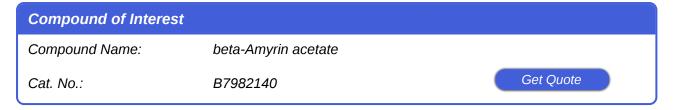


Spectroscopic Data of β-Amyrin Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for β -amyrin acetate, a pentacyclic triterpenoid of significant interest in pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for β-amyrin acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for β-Amyrin Acetate (400 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	4.51	dd	8.8, 7.6
H-12	5.19	t	3.6
-OCOCH₃	2.05	S	-
H-23	0.87	S	-
H-24	0.85	S	-
H-25	0.97	S	-
H-26	0.94	S	-
H-27	1.14	S	-
H-28	0.88	s	-
H-29	0.99	s	-
H-30	0.92	s	-

Data compiled from various sources, assignments are based on 2D NMR experiments like COSY, HSQC, and HMBC.

Table 2: ¹³C NMR Spectroscopic Data for β-Amyrin Acetate (125 MHz, CDCl₃)[1][2]



Carbon	Chemical Shift (δ, ppm)	Carbon	Chemical Shift (δ, ppm)
1	38.6	17	32.5
2	23.8	18	47.2
3	81.0	19	46.8
4	37.8	20	31.1
5	55.2	21	34.7
6	18.3	22	37.1
7	32.6	23	28.1
8	39.8	24	16.8
9	47.6	25	15.6
10	37.0	26	16.8
11	23.5	27	26.0
12	121.7	28	28.4
13	145.2	29	33.3
14	41.7	30	23.6
15	26.2	C=O	171.0
16	26.9	-OCOCH₃	21.3

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for β -Amyrin Acetate



Parameter	Value
Molecular Formula	C32H52O2
Molecular Weight	468.75 g/mol
Ionization Mode	Electron Ionization (EI)
M+ Peak (m/z)	468
Key Fragment Ions (m/z)	218, 203

The mass spectrum of β-amyrin acetate is characterized by a molecular ion peak at m/z 468. A prominent fragmentation pattern observed is a retro-Diels-Alder reaction in ring C, leading to the formation of characteristic fragment ions at m/z 218 and 203, which is indicative of the oleanane-type triterpenoid skeleton with a double bond at C-12.[1][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for triterpenoids like β -amyrin acetate.

NMR Spectroscopy Protocol

- 1. Sample Preparation:
- Weigh 5-10 mg of purified β-amyrin acetate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- For a chemical shift reference, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter; filter if necessary.
- 2. NMR Instrument Parameters (Example: Bruker 500 MHz Spectrometer):[2]



• ¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

• Relaxation Delay: 1.0 s.

13C NMR:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2.0 s.

 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters as recommended by the spectrometer manufacturer are used to establish correlations and aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol

1. Sample Preparation:

• Dissolve a small amount of purified β-amyrin acetate in a volatile organic solvent such as chloroform or ethyl acetate to a concentration of approximately 1 mg/mL.

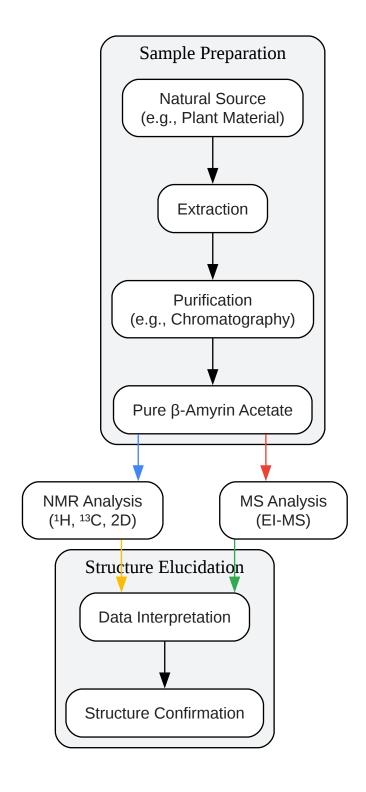


- 2. Mass Spectrometer Parameters (Example: Finnigan MAT 8430 with EI source):[2]
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 200-250 °C.
- Mass Range: m/z 50-600.
- Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet. If using GC, a suitable capillary column (e.g., HP-5MS) and temperature program would be employed to ensure proper elution and separation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like β-amyrin acetate.





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Workflow for Spectroscopic Analysis of β -Amyrin Acetate.



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- To cite this document: BenchChem. [Spectroscopic Data of β-Amyrin Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7982140#spectroscopic-data-of-beta-amyrin-acetate-nmr-ms]

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